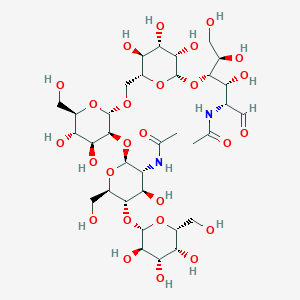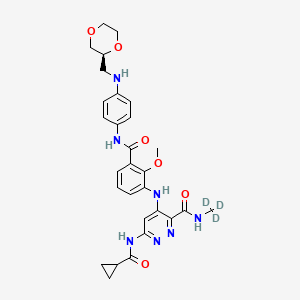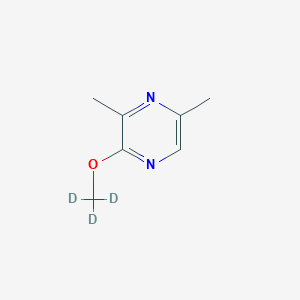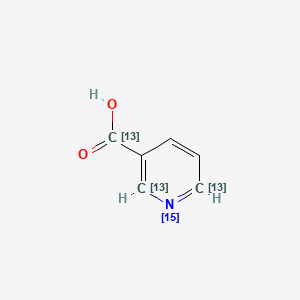
hDHODH-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hDHODH-IN-10 is a selective, potent, and orally active inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells . This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research and treatment .
Vorbereitungsmethoden
The synthesis of hDHODH-IN-10 involves several steps, starting from commercially available starting materials. The synthetic route typically involves the use of reagents such as boronic acids, palladium catalysts, and various solvents under controlled reaction conditions . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
hDHODH-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
hDHODH-IN-10 has a wide range of scientific research applications, including:
Wirkmechanismus
hDHODH-IN-10 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By binding to the enzyme’s active site, this compound prevents the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides . This inhibition disrupts DNA and RNA synthesis, ultimately inhibiting cell proliferation . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and the mitochondrial electron transport chain .
Vergleich Mit ähnlichen Verbindungen
hDHODH-IN-10 is unique in its high potency and selectivity as an hDHODH inhibitor. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor with a different chemical structure but similar mechanism of action.
DSM265: A triazolo-pyrimidine-based inhibitor of hDHODH developed for the treatment of malaria.
PTC299: A candidate drug in clinical trials for treating acute myeloid leukemia and other tumors.
This compound stands out due to its high selectivity and oral bioavailability, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C21H15ClF4N2O4 |
|---|---|
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
(Z)-N-[4-(2-chlorobenzoyl)-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1 |
InChI-Schlüssel |
FEOYUARGFWZVAW-HKLRHMNMSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)/C(=C(/C)\O)/C#N |
Kanonische SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)







![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)


![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)

